molecular formula C17H20O5 B8036286 2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid

2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid

Cat. No.: B8036286
M. Wt: 304.34 g/mol
InChI Key: SEMZCXYHIDQALP-UHFFFAOYSA-N
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Description

2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chromane moiety fused to a cyclohexane ring, with an acetic acid group attached via an ether linkage. The presence of the spiro linkage imparts significant rigidity and distinct chemical properties to the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid typically involves multiple steps:

    Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chromane intermediate is then subjected to spirocyclization with a cyclohexanone derivative. This step often requires the use of strong acids or bases to facilitate the formation of the spiro linkage.

    Etherification: The resulting spiro compound is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety via an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its rigid spirocyclic structure can be exploited in the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism by which 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the compound may inhibit enzymes involved in oxidative stress pathways or modulate receptor activity through its unique structural features. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)butyric acid: Contains a butyric acid moiety.

Uniqueness

The uniqueness of 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid lies in its specific combination of a spirocyclic chromane core with an acetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific structural features and reactivity profiles.

Properties

IUPAC Name

2-(4'-methyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-11-4-6-17(7-5-11)9-14(18)13-3-2-12(8-15(13)22-17)21-10-16(19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMZCXYHIDQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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